molecular formula C13H13FO2 B2574066 3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287318-08-3

3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2574066
CAS No.: 2287318-08-3
M. Wt: 220.243
InChI Key: NTDLGQPXXUFKMK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure This compound features a fluoro and methyl-substituted phenyl group attached to the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, often involving strained intermediates like bicyclo[1.1.0]butane derivatives.

    Introduction of the Phenyl Group: The phenyl group with fluoro and methyl substituents can be introduced via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., N-bromosuccinimide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

3-(2-Fluoro-3-methylphenyl)bicyclo[11

    Medicinal Chemistry: The rigid bicyclo[1.1.1]pentane core can serve as a bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates.

    Materials Science: The unique structural properties of the compound can be exploited in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid structure of the bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(2-Chloro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the bicyclo[1.1.1]pentane core provides a distinct set of properties that can be advantageous in various applications, particularly in the design of new pharmaceuticals and advanced materials.

This detailed overview should provide a comprehensive understanding of 3-(2-Fluoro-3-methylphenyl)bicyclo[111]pentane-1-carboxylic acid, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-3-2-4-9(10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLGQPXXUFKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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